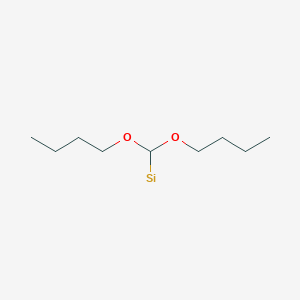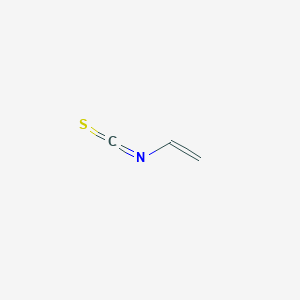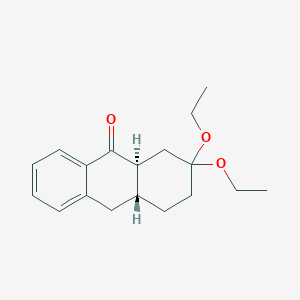
4,9-Dodecanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dodecanedione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone groups located at the 4th and 9th positions of the dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,9-Dodecanedione can be synthesized through several methods. One common approach involves the oxidation of 4,9-dodecanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically requires an inert atmosphere and controlled temperature to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation of dodecane using metal catalysts such as platinum or palladium. This method offers higher yields and is more scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,9-Dodecanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into carboxylic acids.
Reduction: Reduction using agents like sodium borohydride (NaBH4) can yield 4,9-dodecanediol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, Organolithium compounds
Major Products:
Oxidation: Carboxylic acids
Reduction: 4,9-Dodecanediol
Substitution: Various substituted dodecanediones
Applications De Recherche Scientifique
4,9-Dodecanedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,9-Dodecanedione involves its interaction with specific molecular targets, primarily through its carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various biochemical reactions. The compound can also participate in redox reactions, influencing cellular oxidative states and metabolic pathways.
Comparaison Avec Des Composés Similaires
6,7-Dodecanedione: Another diketone with ketone groups at the 6th and 7th positions.
4,6-Nonanedione: A shorter chain diketone with ketone groups at the 4th and 6th positions.
Comparison: 4,9-Dodecanedione is unique due to the positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. Compared to 6,7-Dodecanedione, it has a longer carbon chain, which can affect its solubility and interaction with other molecules. The specific positioning of the ketone groups in this compound also makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
1490-38-6 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
dodecane-4,9-dione |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(13)9-5-6-10-12(14)8-4-2/h3-10H2,1-2H3 |
Clé InChI |
ATYOIKSGVNLFRA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCCCC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
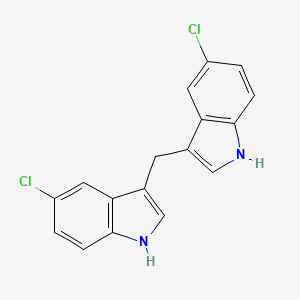
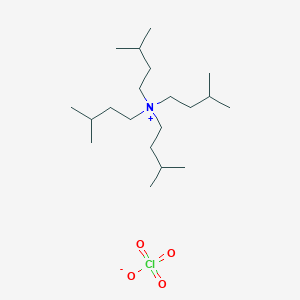
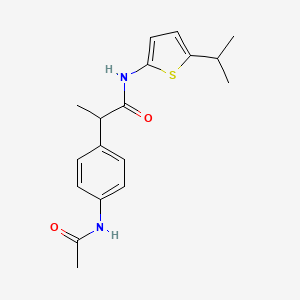
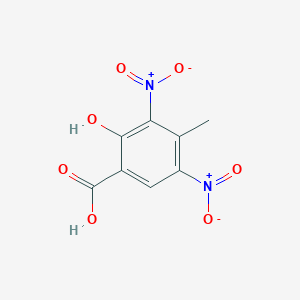
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
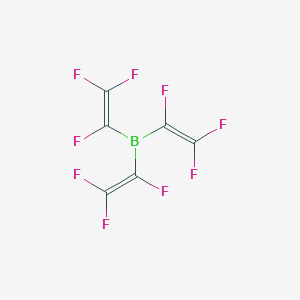
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
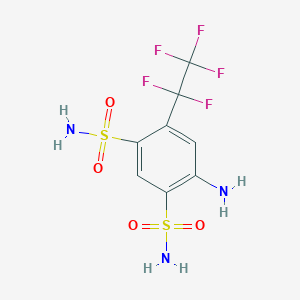
![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)
